molecular formula C15H15NO3 B1454220 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine CAS No. 1187164-73-3

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine

Cat. No.: B1454220
CAS No.: 1187164-73-3
M. Wt: 257.28 g/mol
InChI Key: ATASHCHDUBFEOK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine is a pyridine derivative featuring a 3-methyl substituent on the pyridine ring and a 3,5-dimethoxybenzoyl group at the 2-position. The 3-methyl group’s position is critical, as regioselective synthesis under ambient conditions favors 3-methylpyridine over 2- or 4-isomers due to electronic and steric factors .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-16-14(10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASHCHDUBFEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoylpyridines with various functional groups.

Scientific Research Applications

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Applications
2-(3,5-Dimethoxybenzoyl)-3-methylpyridine Not Provided 3-methylpyridine + 3,5-dimethoxybenzoyl ~257.22 (estimated) N/A Pharmaceutical research
2-(3,5-Difluorobenzoyl)-3-methylpyridine 1187167-32-3 3-methylpyridine + 3,5-difluorobenzoyl 233.22 97% Laboratory synthesis
2-(Chloromethyl)-3-methylpyridine HCl 4370-22-3 3-methylpyridine + 2-chloromethyl N/A N/A Intermediate in organic synthesis
A303905 (Chloromethyl-methoxypropoxy analog) 153259-31-5 3-methylpyridine + 4-(3-methoxypropoxy) + 2-chloromethyl N/A N/A High structural similarity to methoxy-containing compounds

Substituent Impact :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxybenzoyl group (electron-donating) in the target compound contrasts with the difluorobenzoyl group (electron-withdrawing) in its fluoro analog . This difference influences reactivity; for example, methoxy groups enhance resonance stabilization, whereas fluorine increases electrophilicity.
  • Chloromethyl Derivatives : Compounds like 2-(chloromethyl)-3-methylpyridine hydrochloride exhibit higher reactivity for nucleophilic substitution, making them versatile intermediates .

Physicochemical Properties

  • Molecular Weight : The difluoro analog has a lower molecular weight (233.22 g/mol) than the dimethoxy target (~257.22 g/mol), reflecting the mass difference between fluorine and methoxy groups .
  • Purity and Storage : The difluoro analog is reported at 97% purity with specific storage guidelines for laboratory use, suggesting stringent handling requirements compared to pharmaceutical-grade compounds .

Data Table: Key Comparative Properties

Property This compound 2-(3,5-Difluorobenzoyl)-3-methylpyridine 2-(Chloromethyl)-3-methylpyridine HCl
Substituent Electronic Effect Electron-donating (methoxy) Electron-withdrawing (fluoro) Reactive (chloromethyl)
Synthetic Accessibility Ambient conditions feasible Requires halogenation protocols High reactivity demands controlled conditions
Primary Use Drug discovery Lab-scale synthesis Intermediate in organic reactions

Research Findings and Implications

  • Regioselectivity : The 3-methyl group’s position is thermodynamically favored in pyridine derivatives, as demonstrated by ambient-temperature synthesis of 3-methylpyridine over other isomers .
  • Structural Similarity : Compounds with methoxy or alkoxy substituents (e.g., A303905) show higher similarity scores (0.89) to the target, emphasizing the role of ether functionalities in mimicking its properties .
  • Safety and Handling : Laboratory-grade analogs like the difluoro compound require restricted use, whereas pharmaceutical-targeted derivatives may undergo rigorous purity testing .

Biological Activity

2-(3,5-Dimethoxybenzoyl)-3-methylpyridine is an organic compound belonging to the class of benzoylpyridines. Its unique structure, characterized by a benzoyl group with two methoxy substituents and a methyl group on the pyridine ring, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, particularly glyceraldehyde-3-phosphate dehydrogenase (GAPDH). It may act as an inhibitor or modulator of this enzyme, which plays a crucial role in glycolysis. Such interactions can influence metabolic pathways and cellular energy production.

Cellular Effects

The compound has been observed to affect cell signaling pathways significantly. Studies show that it can modulate the activity of key signaling molecules involved in cell proliferation and apoptosis. For instance:

  • Cell Proliferation : It influences pathways that promote or inhibit cell division.
  • Apoptosis : The compound may induce programmed cell death in certain cancer cells, highlighting its potential as an anticancer agent.

Biological Activity Evaluation

Recent studies have evaluated the antimicrobial and antioxidant properties of this compound. The following table summarizes findings related to its biological activity:

Activity Type Tested Organisms Results
AntimicrobialEscherichia coli, Staphylococcus aureusModerate inhibitory effects observed
AntioxidantDPPH assaySignificant free radical scavenging ability
CytotoxicityVarious cancer cell linesInduced apoptosis at higher concentrations

Case Studies

  • Antimicrobial Activity : A study screened this compound against several pathogenic bacteria and fungi. Results indicated moderate activity against E. coli and S. aureus, suggesting potential for development into an antimicrobial agent .
  • Cytotoxic Effects : In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to its ability to modulate apoptotic signaling pathways .

The biological activity of this compound is primarily mediated through its binding interactions with specific biomolecules:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like GAPDH, leading to inhibition of their catalytic functions.
  • Signaling Modulation : It influences critical signaling pathways by interacting with proteins involved in cell growth and death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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